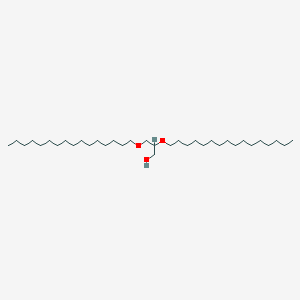

2,3-Bis(hexadecyloxy)propan-1-ol

Description

Properties

IUPAC Name |

2,3-dihexadecoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-34-35(33-36)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDJMFFVPVZWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H72O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50910206 | |

| Record name | 2,3-Bis(hexadecyloxy)propan-1-olato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13071-60-8, 1070-08-2 | |

| Record name | 1,2-Di-O-hexadecylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13071-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-2,3-Bis(hexadecyloxy)propan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-2,3-Bis(hexadecyloxy)propan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013071608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(hexadecyloxy)propan-1-olato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2,3-bis(hexadecyloxy)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 2,3-Bis(hexadecyloxy)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Bis(hexadecyloxy)propan-1-ol, also known by its synonym 1,2-di-O-hexadecyl-rac-glycerol, is a synthetic dialkyl glyceryl ether. Its structure, featuring two long hexadecyl (C16) alkyl chains ether-linked to a glycerol backbone, imparts significant hydrophobic character, making it a molecule of interest in various biomedical and pharmaceutical applications. This technical guide provides an in-depth overview of its chemical properties, experimental protocols for its synthesis and analysis, and its role in relevant biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, lipid chemistry, and biomaterial science.

Chemical and Physical Properties

This compound is a white, solid compound at room temperature. Its high molecular weight and long alkyl chains are the primary determinants of its physical properties, including its solubility profile. While sparingly soluble in polar solvents like water, it exhibits good solubility in various organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₅H₇₂O₃ | [1][2][3][4] |

| Molecular Weight | 540.9 g/mol | [1] |

| CAS Number | 13071-60-8 | [1][2][3][5] |

| Appearance | White powder/crystalline solid | [4][6] |

| Purity | >95% - >98% (commercially available) | [2][5] |

| Solubility | Soluble in chloroform and methanol. Limited solubility in water. Soluble in DMF (20 mg/ml), DMSO (5 mg/ml), and Ethanol (30 mg/ml). | [3][6] |

| Storage Conditions | Store at 0-8 °C or -20°C | [4][6] |

Table 2: Computed Chemical Properties of this compound

| Property | Value | Source(s) |

| XLogP3 | 14.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 34 | [1] |

| Exact Mass | 540.54814615 Da | [1] |

| Monoisotopic Mass | 540.54814615 Da | [1] |

| Topological Polar Surface Area | 38.7 Ų | [1] |

| Heavy Atom Count | 38 | [1] |

Experimental Protocols

Synthesis: Williamson Ether Synthesis

A general and widely applicable method for the synthesis of dialkyl glycerol ethers is the Williamson ether synthesis. This method involves the reaction of a glycerol-derived alkoxide with an alkyl halide. For the synthesis of this compound, a protected glycerol derivative is typically used to ensure regioselectivity.

General Protocol:

-

Protection of Glycerol: The 1-hydroxyl group of glycerol is selectively protected using a suitable protecting group (e.g., benzyl, trityl) to prevent its reaction in the subsequent alkylation step.

-

Alkylation: The protected glycerol is treated with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., THF, DMF) to generate the alkoxide. Subsequently, two equivalents of 1-bromohexadecane are added to the reaction mixture. The reaction is typically stirred at an elevated temperature to drive it to completion.

-

Deprotection: The protecting group on the 1-hydroxyl group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group, acidic conditions for a trityl group) to yield the final product.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of non-polar to polar organic solvents (e.g., hexane/ethyl acetate) to isolate the pure this compound.

Purification and Analysis

Purification of the synthesized compound is crucial for its use in research and development. In addition to column chromatography, other techniques such as recrystallization can be employed.

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized molecule. The ¹H NMR spectrum will show characteristic signals for the protons of the glycerol backbone and the long alkyl chains. The ¹³C NMR will confirm the presence of all 35 carbon atoms in their respective chemical environments.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups present in the molecule. Key absorbances would include those for the O-H stretch of the alcohol, C-H stretches of the alkyl chains, and the C-O stretch of the ether linkages.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. Electrospray ionization (ESI) is a suitable technique for this type of molecule.[5]

Biological Significance and Signaling Pathways

Dialkyl glyceryl ethers, such as this compound, are not merely inert lipids. They are precursors to important signaling molecules and can influence various cellular processes.

Precursor to Plasmalogens

This compound can serve as a precursor for the biosynthesis of plasmalogens. Plasmalogens are a class of ether phospholipids characterized by a vinyl-ether linkage at the sn-1 position of the glycerol backbone. They are important components of cell membranes and are involved in protecting cells from oxidative stress and in signal transduction.[7][8]

Figure 1: Simplified overview of the Plasmalogen Biosynthesis Pathway.

Mimic of Diacylglycerol (DAG) and Protein Kinase C (PKC) Modulation

The structural similarity of this compound to diacylglycerol (DAG) suggests that it can act as a DAG mimic. DAG is a crucial second messenger that activates Protein Kinase C (PKC), a family of enzymes involved in a multitude of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. As a DAG analog, this compound may compete with endogenous DAG for binding to PKC, thereby modulating its activity. Some DAG analogs have been shown to inhibit PKC independently of its activation.[1][9][10]

References

- 1. Protein kinase C–independent inhibition of arterial smooth muscle K+ channels by a diacylglycerol analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | New Insights Into the Pathologic Roles of the Platelet-Activating Factor System [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Plasmalogen - Wikipedia [en.wikipedia.org]

- 8. Plasmalogen Synthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Alkyl analogs of diacylglycerol as activators of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of membrane lipid-independent protein kinase Calpha activity by phorbol esters, diacylglycerols, and bryostatin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,3-Bis(hexadecyloxy)propan-1-ol and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3-Bis(hexadecyloxy)propan-1-ol, its synonyms, and its key isomers, with a focus on their applications in research and development. This document offers a compilation of chemical and physical properties, detailed experimental protocols for its use in glycolipid synthesis and liposome formulation, and visual workflows to aid in experimental design.

Chemical Identity and Synonyms

This compound is a dialkyl ether of glycerol. Depending on the stereochemistry at the central carbon of the glycerol backbone, it can exist in different isomeric forms. The racemic mixture and the individual stereoisomers are often referred to by various names in literature and commercial listings.

Below is a summary of the common names and identifiers for this compound and its related isomers.

| Systematic Name | Common Synonyms | Stereochemistry | CAS Number |

| (S)-2,3-Bis(hexadecyloxy)propan-1-ol | 1,2-O-Dihexadecyl-sn-glycerol, DG(O-16:0/O-16:0/0:0) | S-enantiomer | 67337-03-5 |

| (R)-2,3-Bis(hexadecyloxy)propan-1-ol | (R)-2,3-Bis(hexadecyloxy)-1-propanol, [R,(+)]-2-O,3-O-Dihexadecyl-L-glycerol | R-enantiomer | 1070-08-2 |

| (rac)-2,3-Bis(hexadecyloxy)propan-1-ol | 1,2-O-Dihexadecyl-rac-glycerol | Racemic | 13071-60-8 |

Physicochemical Properties

The physicochemical properties of this compound and its isomers make them valuable in the formulation of lipid-based drug delivery systems and as synthetic precursors for complex lipids.

| Property | Value | Source |

| Molecular Formula | C35H72O3 | [1][2] |

| Molecular Weight | 540.94 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in ethanol (0.5 mg/mL) and other organic solvents like chloroform/methanol mixtures.[4] | [4] |

| Storage Temperature | -20°C | [5] |

Experimental Protocols

Synthesis of a Glycolipid Analogue

This protocol describes the synthesis of 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol, a glycolipid analogue with potential antiproliferative properties, using a derivative of the title compound.[6]

Materials:

-

1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-3',4',6'-tri-O-acetyl-β-D-glucopyranosyl)-sn-glycerol (starting material)

-

0.25 N methanolic potassium hydroxide (KOH)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Chloroform

Procedure:

-

Dissolve 140 mg (0.21 mmol) of the starting material in 3 mL of 0.25 N methanolic KOH.

-

Stir the mixture for 2 hours at room temperature.

-

Neutralize the reaction mixture with a saturated aqueous NH4Cl solution.

-

Extract the product with 10 mL of chloroform.

-

The resulting compound is 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol.

A subsequent step to remove the N-acetyl group involves dissolving 24 mg (45.3 µmol) of the product in 2 mL of 2 N ethanolic KOH and heating for 4 hours at 120°C.[2] The mixture is then cooled, neutralized with saturated aqueous ammonium chloride solution, and the final product is extracted with chloroform.[2]

Caption: Synthesis of a Glycolipid Analogue.

Preparation of Liposomes by Thin-Film Hydration

This protocol outlines the thin-film hydration method for preparing liposomes, a common application for this compound and its derivatives as structural components.[4][7]

Materials:

-

This compound and other lipids (e.g., phospholipids, cholesterol)

-

Organic solvent (e.g., chloroform/methanol mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

Lipid Dissolution: Dissolve 2-20 mg of the lipid mixture, including this compound, in 2-4 mL of a chloroform:methanol (3:7, v/v) mixture in a round-bottom flask.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator at 35-45°C under reduced pressure (200-300 mbar) to form a thin lipid film on the flask wall. Further dry the film under high vacuum for at least 4 hours to remove residual solvent.

-

Hydration: Add the aqueous buffer to the flask, pre-heated to a temperature above the gel-liquid crystal transition temperature (Tm) of the lipids.[7] The volume of the buffer should be sufficient to achieve a final lipid concentration of 0.5-10 mg/mL.

-

Vesicle Formation: Agitate the flask to hydrate the lipid film, leading to the formation of multilamellar vesicles (MLVs). This can be facilitated by occasional gentle shaking or sonication in a bath sonicator.

-

Sizing (Optional): To obtain unilamellar vesicles of a specific size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.[7]

Caption: Liposome Preparation via Thin-Film Hydration.

Applications in Research and Development

This compound and its isomers are primarily utilized in the following areas:

-

Drug Delivery: Due to their amphiphilic nature and biocompatibility, these lipids are excellent components for liposomal formulations, enhancing the delivery of therapeutic agents.[7]

-

Glycolipid Synthesis: The free hydroxyl group serves as a reactive site for the attachment of carbohydrate moieties, enabling the synthesis of various glycolipids for studying cell surface interactions and immunology.[4][6]

-

Biomembrane Research: These synthetic lipids are used to create model membranes and lipid bilayers to investigate membrane dynamics and protein-lipid interactions.

Conclusion

This compound and its stereoisomers are versatile synthetic lipids with significant applications in pharmaceutical and biochemical research. Their well-defined chemical structures and physical properties allow for the precise design of lipid-based systems for drug delivery and the synthesis of complex biomolecules. The experimental protocols provided in this guide offer a foundation for researchers to incorporate these valuable compounds into their studies.

References

- 1. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D- glucopyranosyl)-sn-glycerol and 1-O-hexadecyl-2-O-methyl-3-0- (2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol on epithelial cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]

- 7. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]

In-Depth Technical Guide to the Physical Characteristics of 1,2-O-Dihexadecyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O-Dihexadecyl-rac-glycerol, also known as rac-1,2-dihexadecylglycerol, is a synthetic, saturated dialkyl glyceryl ether. Its structure, featuring two hexadecyl (C16) alkyl chains attached to the glycerol backbone via ether linkages at the sn-1 and sn-2 positions, makes it a stable analog of the biologically significant second messenger, diacylglycerol (DAG).[1][2] Unlike its ester-linked counterpart, the ether bonds in 1,2-O-Dihexadecyl-rac-glycerol are resistant to hydrolysis by lipases. This inherent stability makes it an invaluable tool in biochemical and pharmaceutical research.

This compound is frequently utilized in studies of biological membranes, where it is incorporated into model lipid bilayers to explore membrane composition and function.[1][2] Its amphiphilic nature and resistance to enzymatic degradation also make it a key component in the formulation of liposomal drug delivery systems and as an emollient in cosmetic formulations.[3] This guide provides a detailed overview of its core physical characteristics, the experimental methods used to determine them, and its role in cellular signaling.

Core Physical and Chemical Properties

The physical and chemical properties of 1,2-O-Dihexadecyl-rac-glycerol are summarized below. While specific values for melting point, boiling point, and density are not consistently reported in the literature, the available data provides a clear profile of the compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₅H₇₂O₃ | [1][4][5] |

| Molecular Weight | 540.94 g/mol (also reported as 540.95 and 541.0 g/mol ) | [1][3][5] |

| CAS Number | 13071-60-8 | [4][5] |

| Appearance | White to off-white crystalline solid or powder. | [3][4] |

| Purity | Typically ≥98% (as determined by NMR). | [3][5] |

| Solubility | DMF: 20 mg/mL DMSO: 5 mg/mL Ethanol: 30 mg/mL PBS (pH 7.2): 0.25 mg/mL Soluble in chloroform and methanol; limited solubility in water. | [1][2][4] |

| Storage Conditions | Recommended storage at -20°C for long-term stability. | [1] |

| Stability | Stable for ≥ 4 years when stored appropriately. | [1] |

Experimental Protocols

Detailed methodologies for the characterization of 1,2-O-Dihexadecyl-rac-glycerol are crucial for ensuring its quality and suitability for research applications. Below are standard protocols for determining its key physical properties.

Synthesis and Purification Workflow

The synthesis of 1,2-O-dialkyl-rac-glycerols typically involves the alkylation of a protected glycerol derivative, followed by deprotection. The general workflow ensures the production of a high-purity compound.

Methodology:

-

Alkylation: Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) is reacted with two equivalents of 1-bromohexadecane in an appropriate solvent like dimethylformamide (DMF) using a strong base such as sodium hydride (NaH) to form the dialkylated protected glycerol.

-

Deprotection: The isopropylidene protecting group is removed under acidic conditions (e.g., using hydrochloric acid in methanol) to yield the crude 1,2-O-Dihexadecyl-rac-glycerol.

-

Purification: The crude product is purified by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: The purity and structure of the final product are confirmed using Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Determination of Solubility

Principle: The solubility of a lipid is determined by its polarity and the polarity of the solvent. As a dialkyl ether of glycerol, this compound is nonpolar and is expected to be soluble in nonpolar organic solvents.[4]

Methodology:

-

Add a pre-weighed amount of 1,2-O-Dihexadecyl-rac-glycerol (e.g., 1 mg) to a clean, dry vial.

-

Pipette a known volume (e.g., 100 µL) of the test solvent (e.g., ethanol, chloroform, DMSO) into the vial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has completely dissolved, continue adding the compound in known increments until saturation is reached (i.e., solid material remains undissolved after agitation).

-

The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

Purity Assessment by ¹H NMR Spectroscopy

Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the molecular structure of a compound. The purity can be assessed by comparing the integrals of the signals corresponding to the compound with those of any impurities.

Methodology:

-

Dissolve 5-10 mg of the purified 1,2-O-Dihexadecyl-rac-glycerol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks corresponding to the protons of the glycerol backbone and the hexadecyl chains.

-

Identify any signals that do not correspond to the product or the solvent. The relative integration of these impurity signals allows for a quantitative estimation of purity. For this compound, key signals include those for the CH₂O and CHO protons of the glycerol backbone and the terminal CH₃ groups of the alkyl chains.

Role in Cellular Signaling: Activation of Protein Kinase C (PKC)

1,2-O-Dihexadecyl-rac-glycerol serves as a structural and functional mimic of endogenous 1,2-diacyl-sn-glycerol (DAG), a critical second messenger in signal transduction. DAG activates Protein Kinase C (PKC), a family of enzymes that phosphorylate a wide range of protein substrates, thereby regulating diverse cellular processes such as proliferation, differentiation, and apoptosis.[6][7]

Ether-linked diglycerides, like the subject compound, have been shown to activate PKC, often with a similar dose-response curve to DAG.[6] This activation is a key event in the phosphoinositide signaling pathway.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1,2-O-Dihexadecyl-rac-glycerol | CAS 13071-60-8 | Cayman Chemical | Biomol.com [biomol.com]

- 3. chemimpex.com [chemimpex.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. profiles.wustl.edu [profiles.wustl.edu]

- 7. Lipid activation of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Weight of 2,3-Bis(hexadecyloxy)propan-1-ol: A Technical Overview

For Immediate Release: A detailed analysis of the physicochemical properties of 2,3-Bis(hexadecyloxy)propan-1-ol, a key intermediate in various biochemical syntheses, has established its molecular weight with high precision. This technical guide provides an in-depth look at the compound's molecular composition and the methodology for determining its molecular weight, a critical parameter for researchers and professionals in drug development and life sciences.

Core Data Presentation

The molecular weight of a compound is a fundamental constant derived from its molecular formula. For this compound, the molecular formula has been identified as C35H72O3[1]. The calculation of its molecular weight is based on the summation of the atomic weights of its constituent atoms.

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 35 | 12.011 | 420.385 |

| Hydrogen | H | 72 | 1.008 | 72.576 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 540.958 |

Therefore, the calculated molecular weight of this compound is 540.96 g/mol .

Experimental Protocols

Determination of Molecular Formula:

The molecular formula of this compound was determined using high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) spectroscopy.

-

Sample Preparation: A 1 mg/mL solution of the compound was prepared in a suitable solvent, such as chloroform-d (CDCl3) for NMR or methanol for HRMS.

-

Mass Spectrometry: The sample was introduced into an electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer. The instrument was calibrated using a known standard to ensure high mass accuracy. The exact mass of the molecular ion was measured.

-

NMR Spectroscopy: 1H and 13C NMR spectra were acquired on a 500 MHz spectrometer. The chemical shifts, integration values, and coupling patterns were analyzed to confirm the structure and the number of protons and carbon atoms, corroborating the molecular formula obtained from HRMS.

Logical Workflow for Molecular Weight Calculation

References

Navigating the Solubility of 2,3-Bis(hexadecyloxy)propan-1-ol: A Technical Guide for Researchers

An In-depth Exploration for Scientists and Drug Development Professionals

Introduction

2,3-Bis(hexadecyloxy)propan-1-ol, a synthetic dialkyl-glycerol ether, is a lipid of significant interest in various research and development sectors, particularly in the formulation of drug delivery systems such as lipid nanoparticles and vesicles. Its amphiphilic nature, conferred by a polar glycerol headgroup and two long nonpolar hexadecyl chains, dictates its solubility in different media, a critical parameter for its application. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, including available data for structurally similar compounds and detailed experimental protocols for solubility determination.

Understanding the Solubility Profile

Based on its molecular structure, this compound is classified as a nonpolar lipid. The two 16-carbon alkyl chains contribute to its significant hydrophobic character. Consequently, it is expected to be readily soluble in nonpolar organic solvents and poorly soluble in polar solvents like water. General principles of lipid solubility suggest that it will dissolve in solvents such as chloroform, dichloromethane, ethers, and to some extent, in alcohols like ethanol, especially upon heating.

Data Presentation: Solubility of Structurally Related Lipids

The following table summarizes the available quantitative solubility data for lipids with high structural similarity to this compound. This information can serve as a useful estimation for its solubility behavior.

| Compound Name | Solvent | Solubility | Reference |

| 1,2-O-Dihexadecyl-sn-glycerol | Ethanol | 0.5 mg/mL | [1] |

| 1-O-Hexadecyl-sn-glycerol | Dimethylformamide (DMF) | 16 mg/mL | [2] |

| Dimethyl sulfoxide (DMSO) | 0.16 mg/mL | [2] | |

| Ethanol | 5 mg/mL | [2] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data of this compound in specific organic solvents, the following experimental protocols are recommended.

Equilibrium Solubility Method followed by Gravimetric or Chromatographic Analysis

This is a fundamental and widely used method for determining the saturation solubility of a compound in a given solvent.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or a magnetic stirrer can be used.

-

Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solute.

-

Aliquoting: Carefully withdraw a known volume of the clear supernatant.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the aliquot and weigh the remaining residue. The solubility is then calculated as the mass of the residue per volume of the solvent.

-

Chromatographic Method (e.g., HPLC-ELSD/CAD): Dilute the aliquot with a suitable solvent and analyze it using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector or Charged Aerosol Detector, which are suitable for non-chromophoric lipids. Quantify the concentration against a calibration curve of known standards.

-

Spectrophotometric Method (for UV-active analogues or derivatized lipids)

If the lipid can be derivatized to contain a chromophore or has a UV-absorbing analogue, a spectrophotometric method can be employed.

Methodology:

-

Equilibration and Separation: Follow steps 1-3 of the Equilibrium Solubility Method.

-

Aliquoting and Dilution: Withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

-

Measurement: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Calculation: Determine the concentration from the calibration curve and calculate the original solubility.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the equilibrium solubility method.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, its structural characteristics and data from analogous compounds strongly suggest its high solubility in nonpolar organic solvents. For drug development professionals and researchers requiring precise data, the detailed experimental protocols provided in this guide offer robust methods for its determination. The careful selection of an appropriate solvent system is paramount for the successful formulation and application of this versatile lipid.

References

Technical Guide on the Safety and Handling of 2,3-Bis(hexadecyloxy)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,3-Bis(hexadecyloxy)propan-1-ol (CAS No. 13071-60-8), a diether lipid used in various research and development applications, including as a synthetic analog of diacylglycerol and in the formation of lipid-based drug delivery systems.

Safety and Hazard Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[1] Safety assessments indicate a minimal hazard profile.[1]

Quantitative Safety Data

The following table summarizes the available quantitative safety data for this compound.

| Hazard Classification | Data | Reference |

| GHS Classification | Not classified | [1] |

| Signal Word | None | [1] |

| Hazard Pictograms | None | [1] |

| Hazard Statements | None | [1] |

| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |

| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |

| Water Hazard Class | 1 (Self-assessment): slightly hazardous for water | [1] |

Experimental Protocols: Safe Handling and Storage

While this compound is not classified as hazardous, adherence to good laboratory practices is essential to ensure personnel safety and maintain product integrity.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear standard safety glasses or goggles.

-

Hand Protection: Wear protective gloves (e.g., nitrile rubber). Although the product is not known to be a skin irritant, gloves prevent contamination.[1]

-

Body Protection: A standard laboratory coat is sufficient.

Handling Procedures

-

General Handling: Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing.[2] Wash hands thoroughly after handling.

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood.

-

Spills: For small spills, absorb with an inert dry material and place in an appropriate waste disposal container. For larger spills, pick up mechanically.[1] Avoid allowing the substance to enter sewers or surface water.[1]

Storage

-

Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place. The recommended storage temperature is -20°C.

-

Incompatibilities: No specific incompatibilities have been identified.

First Aid Measures

-

General Advice: No special measures are required.[1]

-

If Inhaled: Supply fresh air. Consult a doctor in case of complaints.[1]

-

In Case of Skin Contact: Generally, the product does not irritate the skin. Wash off with soap and plenty of water.[1]

-

In Case of Eye Contact: Rinse opened eye for several minutes under running water.[1]

-

If Swallowed: If symptoms persist, consult a doctor.[1]

Biological Activity and Signaling Pathways

This compound belongs to the class of ether-linked diglycerides. These molecules can act as second messengers and modulate various signaling pathways. Research has shown that cell-permeable, ether-linked diglycerides can inhibit the growth of vascular smooth muscle cells by downregulating the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways.[1]

Specifically, these lipids have been demonstrated to inhibit platelet-derived growth factor (PDGF)-stimulated Extracellular signal-regulated kinase (ERK) in a Protein Kinase C epsilon (PKC-ε) dependent manner.[1] Furthermore, they reduce the pro-survival Phosphatidylinositol 3-kinase (PI3K)/Akt signaling, independent of PKC-ε.[1]

Caption: Signaling pathway of ether-linked diglycerides.

Experimental Workflow and Safety Precautions

The following diagrams illustrate a typical workflow for handling this compound in a research setting and the logical flow of safety precautions.

Caption: Standard laboratory workflow for handling the compound.

Caption: Hierarchy of safety precautions for laboratory work.

References

The Biological Activity of Dialkyl Glycerol Ethers: A Technical Guide for Researchers

November 2025

Introduction

Dialkyl glycerol ethers (DAGEs) are a unique class of ether lipids characterized by a glycerol backbone with two alkyl chains attached via ether linkages. Naturally found in various biological sources, including shark liver oil, bone marrow, and milk, these compounds have garnered significant scientific interest due to their diverse and potent biological activities.[1] This technical guide provides an in-depth overview of the core biological functions of DAGEs, with a focus on their anti-cancer, immunomodulatory, and signaling pathway interactions. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Core Biological Activities

DAGEs exhibit a wide spectrum of biological effects, positioning them as promising candidates for therapeutic development. Their primary activities include anti-neoplastic, immunomodulatory, and anti-inflammatory actions.

Anti-Cancer Activity

A substantial body of evidence supports the anti-cancer properties of DAGEs. These compounds have demonstrated the ability to inhibit tumor growth and reduce metastasis in various cancer models.[2] The anti-neoplastic effects of DAGEs are believed to be mediated through several mechanisms:

-

Induction of Apoptosis: DAGEs can trigger programmed cell death in cancer cells. Studies have shown that exposure to alkylglycerols leads to an increased percentage of apoptotic cells in various cancer cell lines, including prostate and ovarian carcinoma.[1]

-

Inhibition of Angiogenesis: Certain unsaturated DAGEs have been shown to inhibit the proliferation of endothelial cells, a critical process in the formation of new blood vessels (neo-angiogenesis) that supply tumors.[3]

-

Modulation of Signaling Pathways: DAGEs can interfere with key signaling pathways that are often dysregulated in cancer, such as the Protein Kinase C (PKC) pathway.

The cytotoxic effects of DAGEs have been observed in a variety of cancer cell lines. While comprehensive comparative data is limited, available studies indicate a range of potencies depending on the specific DAGE and the cancer cell type.

Table 1: Summary of Reported Cytotoxic Activities of Dialkyl Glycerol Ethers and Related Compounds

| Compound/Extract | Cell Line(s) | Reported Activity | Citation |

| Shark Liver Oil (Ecomer) | DU-145, PC-3, PCa-2B (Prostate Cancer) | Dramatic reduction in colony number at 0.1 and 0.5 mg/ml | [1] |

| Shark Liver Oil (Ecomer) | OVP-10 (Ovarian Carcinoma) | Increased percentage of apoptotic cells | [1] |

| Shark Liver Oil (Ecomer) | MCF-7 (Mammary Carcinoma) | Predominantly necrotic cells observed | [1] |

| Synthetic 1-O-Alkyl-sn-glycerols | Human Umbilical Vein Endothelial Cells (HUVEC) | No cytotoxic effects below 20 μM | [3] |

| 1-O-octadecyl glycerol (Batyl alcohol) | Not specified | Similar macrophage activation to dodecylglycerol at lower concentrations | [4] |

Note: This table represents a summary of available data. Direct comparison of IC50 values is challenging due to variations in experimental conditions across studies.

Immunomodulatory Effects

DAGEs are potent modulators of the immune system, capable of both stimulating and regulating immune responses.[2] Their immunomodulatory functions are multifaceted and include:

-

Macrophage Activation: Alkylglycerols can activate macrophages, enhancing their phagocytic activity. This activation is a key component of the innate immune response.[4][5] Interestingly, this activation in vitro may require the presence of other immune cells like B and T lymphocytes, suggesting a complex interplay between different cell types.[5]

-

Stimulation of Hematopoiesis: DAGEs have been reported to stimulate the production of various blood cells, a process known as hematopoiesis.

-

Pro-inflammatory Activity: Some DAGEs, such as chimyl alcohol, have been shown to exhibit pro-inflammatory activity by increasing the expression of pro-inflammatory markers and the production of reactive oxygen and nitrogen species by macrophages.

Anti-Inflammatory and Other Activities

In addition to their anti-cancer and immunomodulatory roles, DAGEs have been investigated for other therapeutic properties:

-

Anti-inflammatory Effects: Despite some pro-inflammatory actions, DAGEs have also been reported to possess anti-inflammatory properties under certain conditions.

-

Antihypertensive Effects: Selachyl alcohol, a mono-oleyl glyceryl ether, has demonstrated antihypertensive activity in animal models.

Mechanisms of Action and Signaling Pathways

The biological activities of DAGEs are underpinned by their interactions with cellular membranes and key signaling molecules. A central mechanism involves their influence on the Protein Kinase C (PKC) pathway.

Protein Kinase C (PKC) Inhibition

PKC is a family of serine/threonine kinases that play a crucial role in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The activity of PKC is regulated by diacylglycerol (DAG). Alkyl-linked diglycerides, which are structurally related to DAGEs, have been shown to be potent inhibitors of PKC activation by DAG. This inhibition is a key mechanism through which DAGEs may exert their anti-proliferative and pro-apoptotic effects.

Below is a diagram illustrating the proposed mechanism of PKC inhibition by DAGEs.

Caption: DAGEs inhibit the activation of Protein Kinase C (PKC) by diacylglycerol (DAG).

Induction of Apoptosis

DAGEs can induce apoptosis in cancer cells through various mechanisms, including the modulation of key apoptotic proteins. The process of apoptosis is a tightly regulated pathway that can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.

The following diagram illustrates a simplified workflow for assessing DAGE-induced apoptosis.

Caption: Experimental workflow for the detection of apoptosis using Annexin V and PI staining.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the biological activity of dialkyl glycerol ethers.

Anticancer Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of DAGEs on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, DU-145, PC-3)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Dialkyl glycerol ethers (DAGEs) dissolved in a suitable solvent (e.g., DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the DAGEs in complete medium. The final concentration of the solvent should not exceed 0.1% (v/v).

-

After 24 hours, remove the medium from the wells and add 100 µL of the DAGE dilutions to the respective wells. Include a vehicle control (medium with solvent) and a blank control (medium only).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of DAGE that inhibits cell growth by 50%).

Apoptosis Determination (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with DAGEs.

Materials:

-

Cancer cell lines

-

DAGEs

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with DAGEs at the desired concentrations for the desired time period.

-

Harvest the cells by trypsinization and collect the cell suspension.

-

Wash the cells twice with cold PBS by centrifugation.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Macrophage Activation Assay

Objective: To assess the ability of DAGEs to activate macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages

-

Complete culture medium

-

DAGEs

-

Lipopolysaccharide (LPS) as a positive control

-

Griess Reagent for nitric oxide measurement

-

ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

Procedure:

-

Seed macrophages into 96-well plates and allow them to adhere.

-

Treat the cells with various concentrations of DAGEs or LPS for 24 hours.

-

Nitric Oxide (NO) Production:

-

Collect the culture supernatant.

-

Mix an equal volume of supernatant with Griess Reagent.

-

Measure the absorbance at 540 nm. The amount of nitrite is a reflection of NO production.

-

-

Cytokine Production:

-

Collect the culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using specific ELISA kits according to the manufacturer's instructions.

-

-

Phagocytosis Assay:

-

After treatment with DAGEs, incubate the macrophages with fluorescently labeled particles (e.g., zymosan or latex beads).

-

After an incubation period, wash away non-phagocytosed particles.

-

Quantify the uptake of fluorescent particles by fluorometry or flow cytometry.

-

Protein Kinase C (PKC) Inhibition Assay

Objective: To determine the inhibitory effect of DAGEs on PKC activity.

Materials:

-

Purified PKC enzyme

-

PKC substrate (e.g., a specific peptide)

-

DAGEs

-

Diacylglycerol (DAG) as an activator

-

Phosphatidylserine (PS) as a cofactor

-

ATP (radiolabeled [γ-³²P]ATP or a non-radioactive detection system)

-

Assay buffer

-

Method for detecting substrate phosphorylation (e.g., phosphocellulose paper binding for radioactive assays, or fluorescence/luminescence-based detection for non-radioactive kits)

Procedure (using a generic radioactive assay as an example):

-

Prepare a reaction mixture containing assay buffer, PS, and the PKC substrate.

-

Add the DAGE at various concentrations to the reaction mixture.

-

Initiate the activation by adding DAG and the purified PKC enzyme.

-

Start the phosphorylation reaction by adding [γ-³²P]ATP and incubate at 30°C for a specific time (e.g., 10-20 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the radioactivity remaining on the paper using a scintillation counter. This radioactivity is proportional to the amount of phosphorylated substrate and thus to the PKC activity.

-

Calculate the percentage of inhibition of PKC activity by the DAGE compared to the control (without DAGE).

Conclusion

Dialkyl glycerol ethers represent a fascinating and promising class of bioactive lipids with a diverse range of therapeutic potentials. Their demonstrated anti-cancer and immunomodulatory activities, coupled with their ability to modulate key signaling pathways such as the Protein Kinase C pathway, make them attractive candidates for further investigation and drug development. This technical guide provides a foundational understanding of the biological activities of DAGEs, along with methodologies for their study. Further research is warranted to fully elucidate their mechanisms of action and to explore their clinical utility in various disease contexts.

References

- 1. Cytostatic and cytotoxic effects of alkylglycerols (Ecomer) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Update on the Therapeutic Role of Alkylglycerols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Activation of mouse macrophages by alkylglycerols, inflammation products of cancerous tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation process of macrophages after in vitro treatment of mouse lymphocytes with dodecylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

The Core Structure of Synthetic Lipids: A Technical Guide for Drug Development

Introduction: In the realm of advanced drug delivery, synthetic lipids have emerged as indispensable components, forming the backbone of delivery vehicles like liposomes and lipid nanoparticles (LNPs).[1] Unlike their naturally derived counterparts, synthetic lipids offer high purity, enhanced stability, and the crucial advantage of tailored structures, allowing for precise control over the physicochemical properties of drug formulations.[2][3] This guide provides an in-depth exploration of the core structural components of synthetic lipids, detailing their characterization through established experimental protocols and illustrating key processes with logical diagrams. Understanding these fundamentals is paramount for researchers, scientists, and drug development professionals aiming to engineer the next generation of lipid-based therapeutics.

Core Structural Components of Synthetic Lipids

Synthetic lipids are amphiphilic molecules fundamentally composed of three distinct regions: a hydrophilic headgroup, a hydrophobic tail, and a linker that connects them.[4] The interplay between these components dictates the lipid's behavior in aqueous environments and its function within a larger nanoparticle structure.

The Hydrophilic Headgroup

The headgroup is the polar region of the lipid that interacts with the aqueous phase. Its chemical properties, particularly its charge, are critical for mediating interactions with both the drug payload and biological membranes.

-

Cationic and Ionizable Headgroups: Cationic lipids possess a permanent positive charge, while ionizable lipids have a pKa such that they are neutral at physiological pH and become positively charged in acidic environments, like the endosome.[5] This pH-sensitivity is a cornerstone of modern mRNA delivery systems, as the charge switch facilitates both nucleic acid encapsulation during formulation and endosomal escape after cellular uptake.[5]

-

Zwitterionic (Neutral) Headgroups: These contain both a positive and a negative charge, resulting in a net neutral charge. Phosphatidylcholines (PC) and phosphatidylethanolamines (PE) are common examples, often used as "helper lipids" to form the stable bilayer structure of nanoparticles.[6]

-

Anionic Headgroups: These lipids, such as phosphatidylserine (PS) and phosphatidylglycerol (PG), carry a net negative charge and are crucial components of natural cell membranes.[6]

The Hydrophobic Tail

The non-polar tail region typically consists of two acyl (fatty acid) chains. The geometry of these chains profoundly influences the fluidity and stability of the lipid bilayer.

-

Chain Length: The number of carbon atoms in the acyl chains affects the thickness of the lipid bilayer and its phase transition temperature (Tm)—the temperature at which it changes from a gel-like to a fluid-like state.[1]

-

Saturation: Saturated chains (no double bonds) are straight and pack tightly, leading to more rigid, less permeable membranes. Unsaturated chains (containing one or more cis-double bonds) have kinks that prevent tight packing, resulting in a more fluid membrane.[1][7]

The Linker Region

The linker connects the headgroup to the hydrophobic tails. The type of chemical bond used in the linker is a key determinant of the lipid's stability and biodegradability. Common linkers include esters, which are susceptible to hydrolysis by esterase enzymes in the body, and more stable ether or carbamoyl linkages.[4][8]

Data Presentation: Properties of Common Synthetic Lipid Components

The following tables summarize the quantitative and qualitative properties of representative components used in synthetic lipid formulations.

Table 1: Characteristics of Common Hydrophilic Headgroups

| Headgroup Class | Example Compound | Charge at pH 7.4 | Key Application/Role |

| Cationic | DOTAP | Positive | Gene transfection, nucleic acid delivery[4][5] |

| Ionizable | DLin-MC3-DMA | Neutral (becomes positive at low pH) | mRNA encapsulation and endosomal escape in LNPs[5] |

| Zwitterionic | DSPC | Neutral | Structural "helper lipid" in LNP formulations[2] |

| Zwitterionic | DOPE | Neutral | "Helper lipid" promoting fusogenic HII phase formation[4] |

| PEGylated | DSPE-PEG2000 | Neutral | Forms a "stealth" layer to increase circulation time[9] |

Table 2: Influence of Acyl Chains on Membrane Properties

| Fatty Acid Example | Abbreviation | Carbon:Double Bonds | Saturation | Effect on Membrane Fluidity |

| Stearic Acid | SA | 18:0 | Saturated | Decreases (more rigid) |

| Palmitic Acid | PA | 16:0 | Saturated | Decreases (more rigid)[6] |

| Oleic Acid | OA | 18:1 | Monounsaturated | Increases (more fluid)[6] |

| Linoleic Acid | LA | 18:2 | Polyunsaturated | Significantly Increases (very fluid)[6] |

Visualizing Key Structures and Processes

Diagrams generated using Graphviz provide a clear visual representation of the logical relationships and workflows central to synthetic lipid technology.

Caption: Fundamental structure of a synthetic lipid and its self-assembly.

Caption: A typical workflow for lipid nanoparticle (LNP) formulation optimization.

Caption: Signaling pathway for ionizable lipid-mediated endosomal escape.

Experimental Protocols for Lipid Characterization

Accurate structural characterization is essential for ensuring the quality, consistency, and performance of synthetic lipids and their formulations. The primary analytical platforms for lipid analysis are Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[10]

Protocol: Lipid Structure Verification by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of a synthesized lipid and assess its purity.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified synthetic lipid.

-

Dissolve the lipid in a deuterated solvent (e.g., Chloroform-d, CDCl₃) to a final concentration of ~10-20 mg/mL in an NMR tube. Deuterated solvents are used to avoid interference from proton signals of the solvent itself.

-

Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

-

-

NMR Data Acquisition:

-

Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay (D1) of at least 5 seconds to ensure full relaxation of protons for accurate integration, and a spectral width that covers the expected range of proton chemical shifts (typically 0-12 ppm).[11][12]

-

-

Data Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the area under each peak. The integral values are proportional to the number of protons giving rise to that signal.

-

Assign peaks to specific protons in the lipid structure based on their chemical shift (position), multiplicity (splitting pattern), and integral value. For example, protons on carbons adjacent to an ester group will appear downfield compared to those in the middle of an acyl chain.

-

Assess purity by identifying any peaks that do not correspond to the target lipid structure or the solvent.

-

Protocol: Lipid Identification and Quantification by LC-MS

Objective: To identify and quantify individual lipid species within a complex mixture, such as in a final LNP formulation.

Methodology:

-

Lipid Extraction:

-

For LNP samples, first disrupt the particles using a suitable solvent mixture.

-

Perform a liquid-liquid extraction (LLE) using a standard method like the Folch or Bligh-Dyer procedure.[13] This typically involves a biphasic system of chloroform, methanol, and water to separate lipids into the organic phase.

-

Carefully collect the organic (lower) phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen gas to prevent oxidation.

-

Reconstitute the dried lipid film in a solvent compatible with the LC mobile phase (e.g., isopropanol/methanol).

-

-

Liquid Chromatography (LC) Separation:

-

Inject the reconstituted sample into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

-

Use a column suitable for lipid separation (e.g., a C18 or C30 reversed-phase column).

-

Separate the lipid species using a gradient elution program, typically with mobile phases containing solvents like water, acetonitrile, methanol, and isopropanol, often with additives like ammonium formate to improve ionization.

-

-

Mass Spectrometry (MS) Detection:

-

The eluent from the LC column is directed into the ion source of a mass spectrometer (e.g., a Q-TOF or Triple Quadrupole instrument) equipped with an Electrospray Ionization (ESI) source.

-

Operate the mass spectrometer in both positive and negative ion modes to detect different lipid classes.

-

Acquire full scan MS data to detect all ions within a specified mass range.

-

Simultaneously acquire tandem MS (MS/MS) data. In this mode, specific precursor ions (corresponding to the molecular weight of a lipid) are selected, fragmented, and the resulting product ions are detected. The fragmentation pattern is unique to the lipid's structure (e.g., it can reveal the identity of the headgroup and acyl chains) and is used for unambiguous identification.[13][14]

-

-

Data Interpretation:

-

Identify lipid species by matching their accurate mass (from MS1) and fragmentation pattern (from MS/MS) to lipid databases.

-

Quantify lipids by comparing the peak area of their extracted ion chromatograms to those of known-concentration internal standards.

-

References

- 1. Designer lipids for drug delivery: from heads to tails - PMC [pmc.ncbi.nlm.nih.gov]

- 2. expresspharma.in [expresspharma.in]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipid carriers for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipids: structure and classification - Proteopedia, life in 3D [proteopedia.org]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipid Profiling Using H NMR Spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 12. Lipid Profiling Using 1H NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 13. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to Cationic Lipids for Gene Delivery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cationic lipids, which are essential components in non-viral gene delivery systems. Cationic lipids are positively charged molecules that can form complexes with negatively charged nucleic acids, such as DNA and RNA, facilitating their entry into cells. This technology holds immense promise for gene therapy, enabling the treatment of a wide range of genetic and acquired diseases. This document delves into the core principles of cationic lipid-mediated gene delivery, including the structural diversity of these lipids, their mechanisms of action, formulation strategies, and key experimental methodologies.

Introduction to Cationic Lipids

Cationic lipids are amphiphilic molecules characterized by a positively charged headgroup, a hydrophobic tail, and a linker connecting these two domains.[1] This unique structure allows them to self-assemble into liposomes or lipid nanoparticles (LNPs) and to interact with and condense nucleic acids into stable complexes known as lipoplexes.[2][3] The overall positive charge of these complexes facilitates their interaction with the negatively charged cell membrane, initiating cellular uptake.[4]

The development of cationic lipids has revolutionized the field of gene therapy by providing a safer alternative to viral vectors, which can be associated with immunogenicity and other safety concerns.[3] Cationic lipid-based systems offer several advantages, including the ability to deliver large nucleic acid payloads, ease of large-scale production, and lower toxicity compared to their viral counterparts.[5]

Structure and Types of Cationic Lipids

The structure of a cationic lipid significantly influences its transfection efficiency and cytotoxicity.[1] Key structural components include:

-

Hydrophilic Headgroup: This region carries a positive charge, which is crucial for interacting with the negatively charged phosphate backbone of nucleic acids. The nature of the headgroup (e.g., quaternary ammonium, guanidinium, or polyamine) affects the charge density and the overall stability of the lipoplex.[2]

-

Hydrophobic Tail: Typically composed of one or two hydrocarbon chains (e.g., from fatty acids or cholesterol), the hydrophobic tail anchors the lipid within the lipid bilayer of the liposome. The length and saturation of these chains influence the fluidity and stability of the lipid assembly.[1]

-

Linker: The linker connects the headgroup and the tail. Common linkers include ether, ester, and carbamate bonds. The type of linker can affect the biodegradability and stability of the cationic lipid.[1]

Cationic lipids can be broadly categorized into three main types:

-

Permanently Cationic (Fixed) Lipids: These lipids, such as DOTMA and DOTAP, possess a permanent positive charge regardless of the surrounding pH.[6]

-

Ionizable Cationic Lipids: These lipids have a pKa value that allows them to be neutrally charged at physiological pH and become positively charged in the acidic environment of the endosome. This property reduces toxicity and improves endosomal escape.[7]

-

Multivalent Cationic Lipids: These lipids contain multiple positive charges in their headgroup, which can enhance their ability to condense nucleic acids and improve transfection efficiency.[6]

Commonly used cationic lipids in research and clinical development include DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)carbamoyl]cholesterol), and DOPE (dioleoylphosphatidylethanolamine), which is often used as a neutral "helper lipid" to improve transfection efficiency.[8][9]

Mechanism of Cationic Lipid-Mediated Gene Delivery

The process of delivering genetic material into a cell using cationic lipids involves several key steps, from the formation of the lipoplex to the expression of the delivered gene.

Lipoplex Formation and Cellular Uptake

Cationic lipids are typically formulated with helper lipids, such as DOPE or cholesterol, to form liposomes.[4][10] When these positively charged liposomes are mixed with negatively charged nucleic acids, they spontaneously form condensed, positively charged nanoparticles called lipoplexes through electrostatic interactions.[2]

The overall positive charge of the lipoplex facilitates its binding to the negatively charged proteoglycans on the cell surface, initiating cellular uptake.[4] The primary mechanism of entry into the cell is through endocytosis.[2]

Figure 1: Simplified workflow of cationic lipid-mediated gene delivery.

Endosomal Escape: The Critical Barrier

After internalization, the lipoplex is enclosed within an endosome. For the genetic material to reach its site of action (the cytoplasm for RNA and the nucleus for DNA), it must escape from the endosome before it fuses with a lysosome, where the cargo would be degraded.[7] This endosomal escape is a critical and often rate-limiting step in gene delivery.[7]

The "proton sponge" effect is one proposed mechanism for endosomal escape, where the buffering capacity of the cationic lipid leads to an influx of protons and chloride ions into the endosome, causing osmotic swelling and rupture.[11] Another key mechanism involves the interaction between the cationic lipids of the lipoplex and the anionic lipids of the endosomal membrane. This interaction can lead to the formation of non-bilayer lipid structures, such as the hexagonal HII phase, which destabilizes the endosomal membrane and facilitates the release of the nucleic acid cargo into the cytoplasm.[10][11]

Figure 2: The process of endosomal escape of a cationic lipoplex.

Data Presentation: Performance of Cationic Lipids

The efficiency and safety of cationic lipids are critical parameters for their application in gene delivery. The following tables summarize quantitative data on the transfection efficiency and cytotoxicity of commonly used cationic lipids.

In Vitro Transfection Efficiency

Table 1: In Vitro Transfection Efficiency of Cationic Lipid Formulations in Various Cell Lines

| Cationic Lipid Formulation | Cell Line | Transfection Efficiency (%) | Reference |

| DOTAP/DOPE (1:1 molar ratio) | Huh7 | ~25% | [6] |

| DOTAP/DOPE (3:1 molar ratio) | Huh7 | ~30% | [6] |

| DOTAP/DOPE (1:1 molar ratio) | COS7 | ~40% | [6] |

| DOTAP/DOPE (1:3 molar ratio) | A549 | ~35% | [6] |

| Spermine-C14 Liposomes | HeLa | 3,047 ± 26 cells/cm² | [2] |

| Spermine-C16 Liposomes | HeLa | 2,248 ± 32 cells/cm² | [2] |

| Spermine-C18 Liposomes | HeLa | 1,816 ± 64 cells/cm² | [2] |

| LPHNS (24% DOTAP) | HEK293 | 85% | [12] |

| LPHNS (24% DOTAP) | HeLa | ~55% | [12] |

| LPHNS (24% DOTAP) | HepG2 | 40% | [12] |

Note: Transfection efficiency can vary significantly depending on the experimental conditions, including the cell line, the nucleic acid used, the lipid-to-nucleic acid ratio, and the presence of serum.

Cytotoxicity

Table 2: Cytotoxicity (IC50) of Cationic Lipids in Various Cell Lines

| Cationic Lipid/Formulation | Cell Line | IC50 (µg/mL) | Reference |

| CDA14 (Quaternary ammonium headgroup) | NCI-H460 | 109.4 | [10] |

| CDO14 (Tri-peptide headgroup) | NCI-H460 | 340.5 | [10] |

| siRNA-SLNs (N/P ratio 34:1) | J774A.1 | 8.1 ± 0.37 | [8] |

| siRNA-SLNs (N/P ratio 20:1) | J774A.1 | 23.9 ± 5.73 | [8] |

| siRNA-SLNs (N/P ratio 16:1) | J774A.1 | 26.5 ± 5.92 | [8] |

| siRNA-SLNs (N/P ratio 12:1) | J774A.1 | 26.1 ± 3.97 | [8] |

| LD1 (B30 hydrophobic tail) | MDBK | > 100 µM | [13] |

Note: IC50 is the concentration of a substance that is required for 50% inhibition in vitro. Lower IC50 values indicate higher cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments involving cationic lipids for gene delivery.

Synthesis of Cationic Lipids

Illustrative Synthesis of DC-Cholesterol:

The synthesis of 3β-[N-(N',N'-dimethylaminoethane)carbamoyl]cholesterol (DC-Chol) can be achieved through various synthetic routes. One common method involves the reaction of cholesteryl chloroformate with N,N-dimethylethylenediamine.[4] It's important to note that the synthesis of cationic lipids often requires expertise in organic chemistry and should be performed in a well-equipped laboratory with appropriate safety precautions.

General Reaction Scheme:

Note: This is a simplified representation. The actual synthesis involves specific reaction conditions, solvents, and purification steps that need to be optimized.

Preparation of Cationic Liposomes (Lipid Film Hydration Method)

This protocol describes the preparation of cationic liposomes composed of a cationic lipid (e.g., DOTAP) and a helper lipid (e.g., DOPE).

Materials:

-

Cationic lipid (e.g., DOTAP) in chloroform

-

Helper lipid (e.g., DOPE) in chloroform

-

Round-bottom flask

-

Rotary evaporator

-

High-vacuum pump

-

Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

-

Bath sonicator or extruder

Procedure:

-

In a round-bottom flask, combine the desired molar ratio of the cationic lipid and helper lipid dissolved in chloroform.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.

-

Hydrate the lipid film with a sterile, nuclease-free aqueous solution (water or buffer) by vortexing or gentle agitation. The volume of the aqueous solution will determine the final lipid concentration.

-

To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).

-

Store the prepared liposomes at 4°C.

Figure 3: Workflow for the preparation of cationic liposomes via the lipid film hydration method.

In Vitro Transfection of HeLa Cells

This protocol outlines a general procedure for transfecting HeLa cells with a plasmid DNA (pDNA) using cationic liposomes.

Materials:

-

HeLa cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Serum-free medium (e.g., Opti-MEM)

-

Plasmid DNA (pDNA) encoding a reporter gene (e.g., GFP)

-

Cationic liposome solution

-

24-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: The day before transfection, seed HeLa cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

-

Lipoplex Formation: a. In separate tubes, dilute the pDNA and the cationic liposome solution in serum-free medium. b. Combine the diluted pDNA and liposome solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for lipoplex formation. The optimal lipid-to-DNA ratio should be determined empirically.

-

Transfection: a. Wash the HeLa cells once with PBS. b. Remove the PBS and add the lipoplex-containing medium to the cells. c. Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

-

Post-transfection: a. After the incubation period, remove the transfection medium and replace it with fresh complete culture medium. b. Incubate the cells for another 24-48 hours.

-

Analysis: a. Assess the transfection efficiency by observing the expression of the reporter gene (e.g., GFP expression under a fluorescence microscope). b. Cell viability can be determined using a standard assay such as the MTT assay.

Figure 4: Experimental workflow for in vitro transfection of HeLa cells.

In Vivo Gene Delivery in Mice

This protocol provides a general guideline for in vivo gene delivery to the liver in mice via intravenous injection of lipid nanoparticles.

Materials:

-

C57BL/6 mice (or other appropriate strain)

-

LNP-encapsulated nucleic acid (e.g., mRNA or siRNA)

-

Sterile PBS

-

Insulin syringes with 29G needles

-

Animal restrainer

-

In vivo imaging system (for reporter gene analysis)

Procedure:

-

LNP Preparation: Prepare the LNP-nucleic acid formulation and dilute it to the desired concentration with sterile PBS. A typical injection volume is 100 µL.[14]

-

Animal Handling: Acclimatize the mice to the laboratory conditions. Handle the mice gently to minimize stress.

-

Intravenous Injection: a. Restrain the mouse using an appropriate method. b. Wipe the tail with an alcohol pad. c. Carefully inject the LNP solution into the lateral tail vein.

-

Monitoring: Monitor the mice for any adverse effects after the injection.

-

Analysis: a. At a predetermined time point (e.g., 24 hours post-injection), euthanize the mice.[15] b. Harvest the target organs (e.g., liver, spleen). c. Analyze gene expression or knockdown using appropriate methods, such as bioluminescence imaging for luciferase reporter genes, qPCR for mRNA levels, or western blotting for protein levels.[15]

Conclusion and Future Perspectives

Cationic lipids represent a versatile and promising platform for gene delivery. Their tunable structure allows for the optimization of transfection efficiency and the reduction of cytotoxicity. The development of ionizable and multivalent cationic lipids has further enhanced their performance and safety profile. While significant progress has been made, challenges remain, particularly in achieving tissue-specific targeting and improving endosomal escape efficiency in vivo.

Future research will likely focus on the rational design of novel cationic lipids with improved biodegradability and lower immunogenicity. Furthermore, a deeper understanding of the complex interactions between lipoplexes and biological systems will be crucial for the successful clinical translation of cationic lipid-based gene therapies. The continued development of advanced formulation strategies and a more comprehensive understanding of the underlying biological mechanisms will undoubtedly pave the way for the next generation of safe and effective non-viral gene delivery vectors.

References

- 1. Tri-peptide cationic lipids for gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DOTAP: Structure, hydration, and the counterion effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DC-Chol Liposome - Creative Biolabs [creative-biolabs.com]

- 5. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 6. Cholesteryl chloroformate | 7144-08-3 | Benchchem [benchchem.com]

- 7. US5753262A - Cationic lipid acid salt of 3beta N- (N', N'-dimethylaminoethane) - carbamoyl!cholestrol and halogenated solvent-free preliposomal lyophilate thereof - Google Patents [patents.google.com]

- 8. Improvement of DNA Vector Delivery of DOTAP Lipoplexes by Short-Chain Aminolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipids for Nucleic Acid Delivery: Synthesis and Particle Formation | Springer Nature Experiments [experiments.springernature.com]

- 10. Improved synthesis of DC-Chol, a cationic lipid for gene therapy [comptes-rendus.academie-sciences.fr]

- 11. caymanchem.com [caymanchem.com]